molecular formula C13H14F2O4 B1620536 Diethyl 2-(2,6-difluorophenyl)malonate CAS No. 491860-05-0

Diethyl 2-(2,6-difluorophenyl)malonate

Cat. No. B1620536
CAS RN: 491860-05-0
M. Wt: 272.24 g/mol
InChI Key: HKLRJUPFJJQXAX-UHFFFAOYSA-N
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Description

Diethyl 2-(2,6-difluorophenyl)malonate is a derivative of diethyl malonate . It has a molecular formula of C13H14F2O4 . It is a colorless liquid with a molecular weight of 272.245 Da .


Synthesis Analysis

Diethyl 2-(2,6-difluorophenyl)malonate can be synthesized from the reaction of sodium diethyl malonate and hexafluorobenzene . The reaction forms a resonance-stabilized enolate, which is then alkylated via an SN2 reaction to form a monoalkylmalonic ester .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(2,6-difluorophenyl)malonate consists of a malonic part with two ethoxy groups (−OEt; −OCH2CH3) replacing the hydroxyl group (−OH) on both of the carboxyl groups. The methylene group (−CH2−) in the middle of the malonic part is neighboured by two carbonyl groups (−C(=O)−) .


Chemical Reactions Analysis

Under mild reaction conditions (room temperature, biphase mixtures), the starting ester remained intact, while under drastic conditions (high concentration of alkali, homogeneous solutions, elevated temperatures), decomposition and/or decarboxylation occurred .


Physical And Chemical Properties Analysis

Diethyl 2-(2,6-difluorophenyl)malonate has a molecular weight of 272.245 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

While specific safety and hazard information for Diethyl 2-(2,6-difluorophenyl)malonate was not found, it’s important to handle all chemicals with care. General safety measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

diethyl 2-(2,6-difluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLRJUPFJJQXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381907
Record name diethyl 2-(2,6-difluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2,6-difluorophenyl)malonate

CAS RN

491860-05-0
Record name diethyl 2-(2,6-difluorophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL-2-(2,6-DIFLUOROPHENYL)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a mixture of 8.00 g of sodium hydride (60% in oil) and 100 ml of 1,4-dioxane, 32.0 g of ethyl malonate were added dropwise at 60° C. , further 14.6 g of cuprous bromide and 19.3 g of 1-bromo-2,6-difluorobenzene were added subsequently, and then refluxed for 16 hours under heating. To the reaction mixture, conc. hydrochloric acid was added under ice-cooling, and then tert-butyl methyl ether and water were added. The separated organic layer was washed with dil. hydrochloric acid and water subsequently, dried over sodium sulfate and concentrated. The residue was distilled under reduced pressure to give 16.5 g of diethyl (2,6-difluorophenyl)malonate. b.p. 107–109° C. (0.14 mmHg)
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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